![molecular formula C13H23N5O B5558642 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide
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Description
"N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide" is a compound featuring a pyrimidine ring, a common structure in many pharmaceuticals and organic compounds. The pyrimidine ring often displays interesting chemical properties due to its aromatic nature and the presence of nitrogen atoms.
Synthesis Analysis
The synthesis of compounds with a pyrimidine core typically involves reactions with various heterocumulenes, leading to a range of pyrimidine derivatives. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005). Such methods provide direct synthesis routes under thermal conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex. In some cases, the pyrimidine rings are nonplanar with boat conformations, as seen in compounds like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate (Trilleras et al., 2008). These structures can be linked by hydrogen bonds, forming supramolecular aggregates.
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions. For example, 6-[(dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins to form pyrido[2,3-d]pyrimidines (Walsh et al., 1988). These reactions highlight the versatility of pyrimidine derivatives in organic synthesis.
Scientific Research Applications
Synthesis and Biological Applications
Research on the synthesis of pyrimidine-linked heterocyclic compounds, including derivatives structurally related to N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide, reveals their potential in creating compounds with significant insecticidal and antibacterial properties. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been shown to yield compounds with notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Neurological Research Applications
In the realm of neurological research, derivatives similar to the specified chemical have been utilized in diagnostic assessments of Alzheimer's disease. A study demonstrated the use of a hydrophobic radiofluorinated derivative for positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Advanced Material Synthesis
Compounds with structural similarities have been applied in the synthesis of advanced materials, such as in the development of polymer solar cells. The use of amine-based, alcohol-soluble fullerene derivatives as acceptor and cathode interfacial material in polymer solar cells demonstrates innovative applications in renewable energy technology, showing improved electron mobility and device performance (Lv et al., 2014).
Crystallography and Molecular Structure Analysis
Crystallographic studies of compounds with related structures have provided insights into the molecular conformation and interactions crucial for understanding their functional properties. Such studies aid in the rational design of novel compounds with tailored biological or material properties (Hudson et al., 1987).
properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-5-6-13(19)15-8-7-14-11-9-12(18(3)4)17-10(2)16-11/h9H,5-8H2,1-4H3,(H,15,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYHLQIOBDKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide |
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